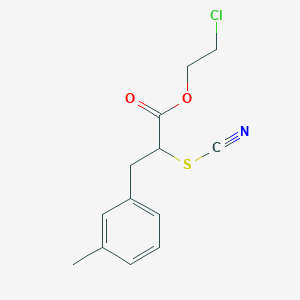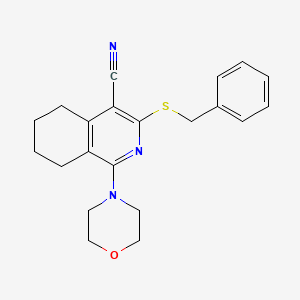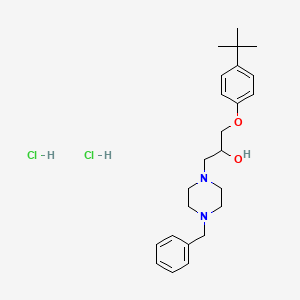
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate (CMTP) is a synthetic compound that has been used in various scientific research applications. It is a thiocyanate ester derivative of 2-chloroethyl ethyl sulfide, which is a chemical warfare agent. CMTP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. This compound also inhibits the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of acetylcholinesterase, as mentioned earlier. Physiologically, this compound causes respiratory distress, convulsions, and ultimately death in animals. However, at lower doses, this compound has been shown to have anticancer and insecticidal effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate in lab experiments is its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, which could lead to the development of new cancer therapies. However, one limitation is its toxicity, which makes it difficult to work with. Special precautions must be taken when handling this compound to avoid exposure.
Orientations Futures
There are several future directions for 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate research. One area of research could focus on optimizing the synthesis method to obtain higher yields of this compound. Another area of research could focus on developing new cancer therapies based on the mechanism of action of this compound. Additionally, research could focus on developing safer methods for handling this compound in the lab. Finally, research could focus on the potential use of this compound as a decontaminant for surfaces contaminated with chemical warfare agents.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has been used in various scientific research applications. Its mechanism of action involves the activation of the caspase pathway and inhibition of acetylcholinesterase. This compound has both advantages and limitations for lab experiments, and there are several future directions for this compound research. Overall, this compound has the potential to be a valuable tool in the development of new cancer therapies and as a decontaminant for surfaces contaminated with chemical warfare agents.
Méthodes De Synthèse
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate can be synthesized using different methods, including the reaction of 2-chloroethyl ethyl sulfide with 3-(3-methylphenyl) propionitrile followed by reaction with thiocyanate ion. Another method involves the reaction of 2-chloroethyl ethyl sulfide with 3-(3-methylphenyl) propionic acid followed by reaction with thionyl chloride and thiourea. These methods have been optimized to obtain high yields of this compound.
Applications De Recherche Scientifique
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its potential use as an insecticide and as a chemical agent for the decontamination of surfaces contaminated with chemical warfare agents.
Propriétés
IUPAC Name |
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-10-3-2-4-11(7-10)8-12(18-9-15)13(16)17-6-5-14/h2-4,7,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBDAIFSQFLEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OCCCl)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5122926.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5122929.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5122930.png)
![6-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5122936.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5122949.png)
![17-(4-bromo-2-nitrophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122955.png)
![1-ethyl-17-(4-methoxy-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122957.png)


![N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5122978.png)
![11-(2,4-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5122995.png)

![5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B5123023.png)
